Pizuglanstat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pizuglanstat, also known as TAS-205, is a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor . It was discovered by Taiho Pharmaceutical and is currently under development as a treatment for Duchenne muscular dystrophy (DMD) . The drug is designed to control the decline in motor function in DMD patients by inhibiting HPGDS, which exacerbates the inflammatory response in DMD patients’ muscles .
Molecular Structure Analysis
Pizuglanstat has a chemical formula of C27H36N6O4 . Its exact mass is 508.28 and its molecular weight is 508.623 .Aplicaciones Científicas De Investigación
Collaborative Research Across Disciplinary and Organizational Boundaries : The importance of multidisciplinary collaboration in scientific and engineering research, including challenges and coordination mechanisms, is highlighted. This could be relevant to the development and study of new drugs like Pizuglanstat (Cummings & Kiesler, 2005).
Cancer Systems Biology : The integration of systems biology with traditional research approaches is vital for personalized cancer therapy. This might be applicable to the development of drugs like Pizuglanstat in targeting specific cancers or conditions (Werner, Mills, & Ram, 2014).
Microbial Genetics in Evolution Experiments : The study of microorganisms to understand evolution can provide insights into the genetic bases of adaptation, which may be relevant for understanding how drugs like Pizuglanstat can affect biological systems (Elena & Lenski, 2003).
Strategic Behaviours of Principal Investigators : Understanding how principal investigators strategize in a research environment can be relevant for managing the development of new drugs like Pizuglanstat (O’Kane, Cunningham, & Mangematin, 2015).
Online Resilient Resource Management of Scientific Workflows : The use of advanced technology for the management of scientific research data could be relevant in managing large-scale data involved in Pizuglanstat research (Ferreira da Silva et al., 2019).
Drug Discovery Perspectives : An understanding of the history and current trends in drug discovery, including molecular biology and genome sciences, is essential for the development of new drugs like Pizuglanstat (Drews, 2000).
Mecanismo De Acción
Direcciones Futuras
Pizuglanstat is currently in Phase III clinical trials for the treatment of Duchenne muscular dystrophy (DMD) in Japan . The trial aims to study the efficacy and safety of Pizuglanstat by orally administering the drug twice daily for 52 weeks . Taiho Pharmaceutical aims to make Pizuglanstat available as soon as possible to patients and healthcare professionals fighting DMD, a disease considered an unmet medical need .
Propiedades
IUPAC Name |
4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFJGCDCPYTEKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pizuglanstat | |
CAS RN |
1244967-98-3 |
Source
|
Record name | Pizuglanstat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244967983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PIZUGLANSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04RV4N7EMO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.